3-Chloro-6-fluoroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOBDOOYUNKVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 3 Chloro 6 Fluoroimidazo 1,2 a Pyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including imidazo[1,2-a]pyridine (B132010) systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of an imidazo[1,2-a]pyridine core typically shows distinct signals for the protons on both the imidazole (B134444) and pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents. For 3-chloro-6-fluoroimidazo[1,2-a]pyridine, the fluorine atom at the C6 position is expected to cause a downfield shift for the adjacent protons due to its electron-withdrawing nature. The chlorine atom at the C3 position in the imidazole ring will also influence the electronic environment and, consequently, the chemical shifts of the remaining protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C3 and C6) are expected to show significant downfield shifts. The chemical shifts of the other carbon atoms in the bicyclic system will also be affected by the presence of these halogens. Spectroscopic tools such as ¹³C NMR are regularly employed to confirm the precise structures of newly synthesized imidazo[1,2-a]pyridine-based compounds. researchgate.netnih.gov
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals, especially in complex derivatives. These techniques help establish the connectivity between protons and carbons within the molecule.
A representative ¹H NMR dataset for a related compound, 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, shows signals at δ 8.13 (d, J = 1.6 Hz, 1H), 7.71 (s, 1H), and 7.48 (d, J = 1.6 Hz, 1H), in addition to the signal for the chloromethyl group. mdpi.com This illustrates the typical chemical shift regions for protons on the imidazo[1,2-a]pyridine core.
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine | ¹H | 8.13, 7.71, 7.48, 4.79 |
| ¹³C | 142.0, 137.7, 125.4, 122.4, 120.1, 116.0, 113.0, 39.1 | |
| 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | ¹H | 9.48, 7.92, 5.08 |
| ¹³C | 147.7, 140.9, 134.07, 129.9, 125.2, 124.7, 113.2, 38.2 |
Data is illustrative and sourced from related compounds to provide context. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected in the 1400-1650 cm⁻¹ region. For example, a derivative, 2-(4'-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine, shows a C=C stretching band at 1635 cm⁻¹. nih.gov
C-Cl stretching: The carbon-chlorine stretching vibration is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.
C-F stretching: The carbon-fluorine bond gives rise to a strong absorption band, usually in the range of 1000-1400 cm⁻¹.
The IR spectrum of 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine was measured to help characterize the molecule. mdpi.com While the full spectrum is not detailed, this indicates the routine use of IR spectroscopy in the analysis of such derivatives.
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly useful as it provides a very accurate mass measurement, which allows for the determination of the molecular formula.
For this compound, HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The presence of chlorine would result in a characteristic isotopic pattern, with the (M+2) peak being approximately one-third the intensity of the molecular ion peak.
Electrospray Ionization (ESI) is a soft ionization technique often coupled with mass spectrometry, particularly for polar molecules. It allows for the analysis of the compound with minimal fragmentation. The use of HRMS with ESI has been reported for the characterization of various imidazo[1,2-a]pyridine derivatives, confirming their elemental composition. nih.gov For instance, the HRMS (+ESI) for 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine showed an [M+H]⁺ ion at m/z 280.9064, which was in close agreement with the calculated mass of 280.9062 for C₈H₅BrCl₂N₂. nih.gov Similarly, various oxazole (B20620) derivatives of 6-fluoroimidazo[1,2-a]pyridine (B164572) were characterized using HREI-MS (High-Resolution Electron Ionization Mass Spectrometry) to confirm their precise structures. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Elucidation
While a crystal structure for this compound itself has not been reported, the crystal structures of several imidazo[1,2-a]pyridine derivatives have been determined, offering insights into the general structural features of this heterocyclic system. researchgate.netnih.gov For example, the crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile has been elucidated. researchgate.net This analysis revealed that the 6-chloroimidazo[1,2-a]pyridine (B40424) moiety is nearly planar. researchgate.net Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. The validation of the structure of key imidazo[1,2-α]pyridine pharmacophores is often achieved through single-crystal X-ray crystallography. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula to assess the purity of the sample.
The synthesis and characterization of new imidazo[1,2-a]pyridine derivatives routinely include elemental analysis to confirm their composition. For example, in the synthesis of imidazo[1,2-a]pyridine-based gold(III) metal complexes, elemental analysis for C, H, and N was performed to verify the identity of the synthesized ligands. nih.gov The purity of synthesized 3-aminoimidazo[1,2-α]pyridine compounds has also been evaluated by elemental analysis, among other methods. nih.gov For this compound (C₇H₄ClFN₂), the theoretical elemental composition would be:
Carbon: 49.29%
Hydrogen: 2.36%
Chlorine: 20.78%
Fluorine: 11.14%
Nitrogen: 16.42%
Experimental values from elemental analysis that are in close agreement with these theoretical percentages would provide strong evidence for the compound's identity and purity.
Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Pyridines
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the intrinsic properties of imidazo[1,2-a]pyridine (B132010) derivatives. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and energetics of these molecules. nih.gov For instance, DFT calculations using basis sets such as 6-311G(d,p) can provide a detailed picture of the molecule's optimized geometry, including precise bond lengths and angles. nih.gov
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity, with the energy gap between them indicating chemical stability. nih.gov Furthermore, these calculations can determine the distribution of electron density across the molecule. Mulliken atomic charge analysis, for example, reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites. nih.gov In related imidazo[1,2-a]pyridine structures, it has been observed that hydrogen atoms generally carry a net positive charge, while electronegative atoms like oxygen and nitrogen are negatively charged, acting as donor atoms. nih.gov
Table 1: Representative Theoretical Data for an Imidazo[1,2-a]pyridine Derivative (Alpidem) Note: This data is for a related compound and serves to illustrate the types of parameters obtained from quantum chemical calculations. nih.gov
| Parameter | Calculation Method | Value |
| C-C Bond Length | B3LYP/6-311G(d,p) | 1.36870 - 1.54618 Å |
| C-N Bond Length | B3LYP/6-311G(d,p) | 1.35931 - 1.40343 Å |
| C-Cl Bond Length | B3LYP/6-311G(d,p) | 1.74444 - 1.75906 Å |
| Highest Bond Angle | B3LYP/6-311G(d,p) | C19-N20-C24 |
| Dipole Moment (µ) | DFT | Varies with method |
| Average Polarizability (α) | DFT | Varies with method |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are indispensable in silico techniques used to predict and analyze the interaction between a ligand, such as a 3-Chloro-6-fluoroimidazo[1,2-a]pyridine derivative, and a biological target, typically a protein or enzyme. nih.gov These studies help elucidate the binding mode and affinity of a compound within the active site of a target, providing a rationale for its biological activity. mdpi.commmu.ac.uk
Docking simulations for various imidazo[1,2-a]pyridine-based compounds have been performed against several targets. For example, derivatives of 6-fluoroimidazo[1,2-a]pyridine (B164572) have been docked into the active site of urease, an enzyme implicated in ulcers. mmu.ac.uknih.gov These studies revealed that the most active compounds establish significant interactions, including hydrogen bonds, pi-pi stacking, and pi-pi T-shaped interactions with key residues in the enzyme's active site. nih.govresearchgate.net
In another study, imidazo[1,2-a]pyridine derivatives were investigated as inhibitors of the PI3Kα enzyme, a target in cancer therapy. mdpi.com Docking simulations using software like Schrödinger's Maestro Molecular Modeling platform showed that a lead compound formed crucial hydrogen bonds with the amino acid residues Lys802 and Gln859 in the active site of PI3Kα (PDB code: 4ZOP). nih.govmdpi.com These specific interactions are critical for the compound's inhibitory activity. mdpi.com Such computational approaches allow for the rapid screening of virtual libraries of compounds, helping to prioritize which molecules to synthesize and test experimentally. nih.gov
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Scaffolds
| Derivative Class | Target Enzyme/Protein | PDB Code | Key Interacting Residues | Types of Interactions Observed |
| 6-Fluoroimidazo[1,2-a]Pyridine-Oxazoles | Urease | N/A | Not Specified | Pi-pi stacking, Pi-pi T-shaped, Hydrogen bonding nih.govresearchgate.net |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | 4ZOP | Lys802, Gln859, Leu807 | Hydrogen bonds, van der Waals, Pi-pi T-shaped, Pi-sulfur, Pi-alkyl mdpi.com |
| Imidazo[1,2-a]pyridines | Leishmania donovani targets | N/A | Not Specified | Not Specified nih.gov |
Prediction of Molecular Properties (e.g., Electrostatic Surface, Lipophilicity)
Computational methods are widely used to predict various molecular properties that are essential for drug design and development. aaai.org Two of the most important properties are the molecular electrostatic potential (MEP) and lipophilicity. nih.gov
The MEP is a visual representation of the charge distribution on the surface of a molecule. nih.gov It provides critical information about electrophilic (positive potential) and nucleophilic (negative potential) regions, which helps in understanding and predicting intermolecular interactions, particularly hydrogen bonding and reactivity. nih.govnih.gov For related imidazo[1,2-a]pyridines, MEP calculations have been used to analyze the electrostatic surface, which is crucial for receptor recognition and binding. researchgate.net
Lipophilicity, often quantified as the partition coefficient (log P), describes a molecule's affinity for a nonpolar environment versus a polar one. researchgate.net This property is a key determinant of a drug's pharmacokinetic profile, including its absorption and distribution. In silico models can predict the lipophilicity of compounds like this compound. Experimental and computational studies on other imidazo[1,2-a]pyridine derivatives have shown a strong correlation between their log P values and anti-parasitic activity, with an optimal lipophilicity range identified for the best biological response. researchgate.net Other calculated properties include the dipole moment and polarizability, which are relevant for understanding the non-linear optical (NLO) properties of a molecule. nih.gov
In Silico Studies for Structure-Activity Relationship (SAR) and Mechanistic Insights
In silico studies are pivotal for establishing Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. nih.govnih.gov By computationally analyzing a series of related compounds, researchers can identify the key chemical features, or pharmacophores, responsible for their therapeutic effects. nih.gov
For the imidazo[1,2-a]pyridine scaffold, SAR studies have provided valuable mechanistic insights. In the development of anti-urease agents based on 6-fluoroimidazo[1,2-a]pyridine, it was found that substitutions with groups capable of forming strong hydrogen bonds (e.g., -OH) or those with a strong electron-withdrawing nature (e.g., -CF3, -NO2) led to superior inhibitory activity. nih.govresearchgate.net This suggests that both hydrogen bonding and electronic effects are crucial for the mechanism of inhibition.
Similarly, in a series designed to combat visceral leishmaniasis, SAR analysis revealed that small, lipophilic alkyl groups at the 3-position of the imidazo[1,2-a]pyridine core were favorable for activity, whereas the introduction of heteroatoms at the same position was detrimental. nih.gov This work also highlighted that the SAR was potentially non-additive, meaning the effect of a substitution at one position could be influenced by the substituent at another position, such as the 6- or 7-position. nih.gov These detailed in silico SAR analyses guide medicinal chemists in the rational design of more potent and selective compounds. nih.gov
Table 3: Summary of SAR Findings for Imidazo[1,2-a]pyridine Derivatives from In Silico Studies
| Position on Core | Type of Substituent | Effect on Biological Activity | Target/Activity |
| 3-position | Small lipophilic alkyl groups | Moderate activity | Anti-leishmanial nih.gov |
| 3-position | Groups with basic or non-basic heteroatoms | Detrimental to activity | Anti-leishmanial nih.gov |
| Phenyl ring at C2 | Electron-withdrawing groups (-CF3, -NO2) | Superior inhibitory potential | Urease Inhibition nih.govresearchgate.net |
| Phenyl ring at C2 | Hydrogen-bond donors (-OH) | Superior inhibitory potential | Urease Inhibition nih.govresearchgate.net |
| 6- and 7-positions | Methyl group | Potency impact depends on substitution at 3-position (non-additive SAR) | Anti-leishmanial nih.gov |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Scaffold in Research
General Principles of SAR in Imidazo[1,2-a]pyridines
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The scaffold itself consists of a pyridine (B92270) ring fused to an imidazole (B134444) ring, with key positions for substitution being C-2, C-3, C-5, C-6, C-7, and C-8.
Position C-2: Substitution at the C-2 position, typically with an aryl or heteroaryl group, is a common strategy and is often critical for activity. The electronic and steric properties of this substituent can significantly influence the molecule's interaction with its biological target. nih.govmdpi.com For instance, in antitubercular agents, the C-2 substituent plays a role in potency. rsc.org
Position C-3: The C-3 position is readily susceptible to electrophilic substitution, making it a convenient point for chemical modification. acs.org Introducing various functional groups at this position, such as carboxamides or other side chains, has been shown to be a key determinant of biological activity in several therapeutic areas. rsc.orgnih.gov In some inhibitor classes, even slight modifications at the C-3 position can have a strong impact on activity. acs.org
Positions C-5, C-6, C-7, and C-8: The pyridine ring of the scaffold allows for substitution at positions 5 through 8. Modifications here are crucial for fine-tuning the molecule's properties. Substituents on the pyridine ring can modulate the electronic nature of the entire heterocyclic system, influence solubility, and provide additional interaction points with the target protein. mdpi.comnih.gov For example, the position of a methyl group on the pyridine ring (positions 6, 7, or 8) can dramatically affect antitubercular potency. nih.gov
Influence of Substituents (e.g., Halogens at C-3, C-6, C-8 positions, other functional groups) on In Vitro Activity Profiles
The introduction of specific functional groups, particularly halogens, at various positions on the imidazo[1,2-a]pyridine ring has a profound impact on the in vitro activity profiles of these compounds.
Halogens like chlorine, fluorine, and bromine are frequently used in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the imidazo[1,2-a]pyridine series, halogenation has proven to be a successful strategy for enhancing potency.
Halogens at C-3: Electrophilic substitution at the C-3 position is a common reaction for this scaffold. acs.org Introducing a halogen at this position can significantly alter the electronic distribution of the ring system and provide a vector for further functionalization.
Halogens at C-6: Substitution at the C-6 position is particularly noteworthy. In the development of ligands for β-amyloid aggregates, placing an iodine or bromine atom at C-6 resulted in derivatives with excellent binding affinity. acs.orgnih.gov Similarly, for antitubercular agents, a 6-chloro substituent was identified in a compound with significantly improved potency against both extra- and intracellular Mtb. rsc.org
Halogens at C-7 and C-8: The position of substituents on the pyridine ring is critical. For example, in one study on antitubercular agents, substitution of a 7-methyl group with a 7-chloro group led to a five-fold decrease in activity. nih.gov Conversely, an 8-methyl analogue was found to be much less potent than the corresponding 6- and 7-methyl isomers, highlighting the sensitivity of activity to the precise placement of even simple alkyl groups. nih.gov
Other functional groups also play a crucial role. The introduction of carboxamide groups at C-3 has been a key strategy in developing potent antitubercular agents. rsc.orgnih.gov The nature of the amine in the carboxamide (e.g., N-benzylcarboxamide) was found to be critical for activity. rsc.org Furthermore, the addition of aryl groups, such as a phenyl ring, at C-2 is a common feature in many active derivatives, including those targeting cholinesterases and 5-lipoxygenase. nih.govnih.gov
Case Studies of Imidazo[1,2-a]pyridine Derivatives in Preclinical/In Vitro Research
The versatility of the imidazo[1,2-a]pyridine scaffold has led to its investigation in a wide range of therapeutic areas. The following case studies highlight its application in different preclinical and in vitro models.
A series of imidazo[1,2-a]pyridine derivatives have been developed as high-affinity ligands for β-amyloid (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. nih.govacs.org A notable example is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, also known as IMPY. acs.org In vitro binding studies using preformed synthetic Aβ aggregates demonstrated that IMPY and its bromo derivative compete effectively with a known Aβ ligand, showing excellent binding affinities. acs.orgnih.govacs.org Modifications to other parts of the IMPY molecule generally led to a decrease in binding affinity, indicating that highly specific substitutions are required for optimal binding. acs.orgacs.org Furthermore, in vitro autoradiography of brain sections from a transgenic mouse model of Alzheimer's disease showed that radiolabeled IMPY selectively binds to amyloid plaques. nih.govresearchgate.net
| Compound | Modification | Binding Affinity (Ki, nM) |
|---|---|---|
| IMPY (16) | 6-Iodo, 2-(4'-N,N-dimethylaminophenyl) | 15.0 |
| Compound 17 | 6-Bromo, 2-(4'-N,N-dimethylaminophenyl) | 10.3 |
| Compound 18 | 6-Chloro, 2-(4'-N,N-dimethylaminophenyl) | 46.4 |
| Compound 19 | 6-Fluoro, 2-(4'-N,N-dimethylaminophenyl) | 104.3 |
| Compound 12d | Unsubstituted, 2-(4'-N,N-dimethylaminophenyl) | 233.0 |
| Compound 13c | 3-Iodo, 2-(4'-N,N-dimethylaminophenyl) | 146.0 |
Data sourced from a competitive binding assay against [¹²⁵I]7 (TZDM) using Aβ₄₀ aggregates. acs.org
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified and characterized. nih.gov One potent compound, cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine (referred to as EP6), demonstrated significant inhibitory activity in both intact cell and cell-free assays. nih.gov It suppresses 5-LO activity in intact polymorphonuclear leukocytes and shows full inhibitory potency against the purified enzyme. nih.gov SAR studies of this class of compounds led to the identification of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine as a potent 5-LO inhibitor. nih.gov
| Compound | 5-LO Inhibition IC₅₀ (µM) (Intact PMNL cells) | 5-LO Inhibition IC₅₀ (µM) (Cell-free, purified 5-LO) |
|---|---|---|
| EP6 | 0.16 | 0.05 |
| Compound 14 | 0.16 | 0.1 |
Data sourced from in vitro assays measuring 5-LO activity. nih.govnih.gov
The disruption of microtubule dynamics is a validated strategy in cancer therapy. Imidazo[1,2-a]pyridine and related fused imidazopyrazine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site. nih.govdocumentsdelivered.com A series of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. documentsdelivered.com Several of these molecules exhibited promising antiproliferative activity with IC₅₀ values in the double-digit nanomolar range. documentsdelivered.com Further mechanism-of-action studies, including immunofluorescence staining and colchicine (B1669291) competitive binding assays, confirmed that the lead compounds disrupt microtubule dynamics by binding to the colchicine site of tubulin. documentsdelivered.com Another study on fused imidazo[1,2-a]pyrazine (B1224502) analogues also showed potent inhibition of tubulin polymerization in vitro, comparable to the effects of colchicine. nih.gov
| Compound | Antiproliferative Activity IC₅₀ (µM) (HT-29 cell line) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
|---|---|---|
| 7e | 0.01 | 1.5 |
| 7f | 0.02 | 1.5 |
| 7h | 0.02 | 1.6 |
| 7i | 0.03 | 1.8 |
| 7j | 0.02 | 1.6 |
| CA-4 (Combretastatin A-4) | 0.003 | 1.1 |
Data sourced from in vitro cytotoxicity and tubulin polymerization assays. documentsdelivered.com
Inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.net A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). nih.gov The study found that derivatives with a biphenyl (B1667301) side chain were potential AChE inhibitors, while those with a phenyl side chain showed better BChE inhibition. nih.gov Compound 2h, which has a biphenyl side chain and a methyl group at the C-7 position (erroneously labeled R4 in the source), was the most potent AChE inhibitor in the series. Compound 2j, featuring a 3,4-dichlorophenyl side chain, was the strongest BChE inhibitor. nih.gov Computational molecular docking studies were performed to understand the binding modes of these inhibitors, revealing that they primarily interact with the peripheral anionic sites of AChE and the acyl pocket of BChE. nih.gov
| Compound | Substituents | AChE Inhibition IC₅₀ (µM) | BChE Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 2h | C-2: Biphenyl; C-7: Methyl | 79 | >100 |
| 2j | C-2: 3,4-Dichlorophenyl | >100 | 65 |
| 2g | C-2: Biphenyl | 85 | >100 |
| 2k | C-2: 4-Chlorophenyl | >100 | 74 |
Data sourced from in vitro Ellman's assay and computational docking studies. nih.gov
Urease Inhibitors (In Vitro and In Silico Studies)
Research into the urease inhibitory potential of the imidazo[1,2-a]pyridine scaffold has identified promising derivatives, particularly those based on a 6-fluoro-substituted core. A study focused on oxazole-based imidazopyridine derivatives, synthesized from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, demonstrated significant urease inhibition in vitro. nih.govresearchgate.netupi.edu
The structure-activity relationship (SAR) for these compounds was primarily dictated by the nature and position of substituents on an aryl ring attached to the oxazole (B20620) moiety. The analysis revealed that analogs bearing strong electron-withdrawing (EW) groups, such as trifluoromethyl (-CF₃) and nitro (–NO₂), exhibited superior inhibitory activity compared to the standard drug, thiourea (B124793). nih.govresearchgate.net Similarly, substituents capable of forming strong hydrogen bonds, like the hydroxyl (-OH) group, also enhanced the inhibitory potential. nih.gov
Molecular docking studies complemented the in vitro findings, showing a good protein-ligand interaction profile for the most active compounds. These interactions included key binding modes such as pi-pi stacking, T-shaped pi-pi, and hydrogen bonding within the enzyme's active site. nih.gov Several of these derivatives were identified as more potent inhibitors than the standard, thiourea (IC₅₀ = 21.37 ± 1.76 μM). nih.govresearchgate.net
| Compound | Substitutions on Aryl Ring | In Vitro Urease Inhibition IC₅₀ (μM) |
|---|---|---|
| Analog 4i | 3-CF₃, 5-NO₂ | 5.68 ± 1.66 |
| Analog 4o | 2-CF₃, 5-NO₂ | 7.11 ± 1.24 |
| Analog 4g | 2-OH, 5-NO₂ | 9.41 ± 1.19 |
| Analog 4h | 4-OH, 3-NO₂ | 10.45 ± 2.57 |
| Thiourea (Standard) | N/A | 21.37 ± 1.76 |
c-Met Inhibitors (Design and SAR based on In Vitro Data)
The imidazo[1,2-a]pyridine scaffold has been successfully utilized to design potent and selective inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.net One design strategy involved bioisosteric replacement, where the properties of one part of a molecule are mimicked by another. nih.gov Researchers explored the impact of various substituents on the imidazo[1,2-a]pyridine core, including fluoro and chloro groups, to modulate the electronic properties and binding interactions with the target enzyme. nih.gov
SAR studies revealed that the electron density of the bicyclic ring system is crucial for a unique face-to-face π-stacking interaction with the Tyr-1230 residue in the c-Met activation loop. nih.gov It was observed that an 8-fluoroimidazo[1,2-a]pyridine (B164112) core provided better inhibitory activity than an 8-chloroimidazo[1,2-a]pyridine (B2491448) core, suggesting that the more electron-deficient fluoro-substituted ring enhances this key interaction. nih.gov Further optimization led to the identification of highly potent inhibitors. For instance, compound 22e emerged as a selective c-Met inhibitor with an IC₅₀ value of 3.9 nM in enzymatic assays and 45.0 nM in a c-Met-addicted cancer cell line (EBC-1). nih.gov Another distinct series of inhibitors bearing a 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine scaffold also yielded potent compounds, with the most active, Compound 31, inhibiting c-Met kinase with an IC₅₀ of 12.8 nmol/L. researchgate.net
| Compound | Core Scaffold / Key Features | c-Met Kinase IC₅₀ | EBC-1 Cell Proliferation IC₅₀ |
|---|---|---|---|
| Compound 22e | Imidazo[1,2-a]pyridine derivative | 3.9 nM | 45.0 nM |
| Compound 31 | 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine | 12.8 nM | N/A |
| Compound 15a | 1-methylpyrazole at C-6 position | 2.18 µM | N/A |
| Compound 42 | Metabolite-inspired design | 23.5 nM | 60.0 nM |
Mycobacterial ATP Synthase Inhibitors (In Vitro Studies)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of mycobacterial adenosine (B11128) triphosphate (ATP) synthase, a clinically validated target for treating tuberculosis (TB). nih.govecronicon.netnih.gov A notable class of these inhibitors are the imidazo[1,2-a]pyridine ethers (IPEs). nih.govnih.govresearchgate.net These compounds were discovered through high-throughput screening and subsequently optimized via extensive medicinal chemistry efforts. nih.govresearchgate.net
The SAR studies established that the core imidazo[1,2-a]pyridine scaffold, specifically the bridgehead nitrogen and a directly attached phenyl ring, was essential for both ATP synthesis inhibition and whole-cell activity against M. tuberculosis. nih.gov Chemical modifications on this scaffold led to the development of a library of IPEs with robust activity, achieving nanomolar potencies in ATP synthesis inhibition assays and potent anti-mycobacterial activity, with the most active compounds showing a minimum inhibitory concentration resulting in 80% reduction in bacterial growth (MIC₈₀) of less than 0.5 μM and an ATP synthase IC₅₀ of less than 0.02 μM. nih.gov Quantitative structure-activity relationship (QSAR) analysis further highlighted that the electronic features related to molecular size and the presence of electronegative groups are important parameters for enhancing the inhibitory potency of these compounds. ecronicon.net
QcrB Inhibitors (In Vitro Studies)
Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a powerful class of antituberculosis agents that target QcrB, a critical subunit of the electron transport ubiquinol (B23937) cytochrome C reductase (cytochrome bcc complex). rsc.orgnih.govplos.orgnih.gov This target is essential for the energy metabolism of Mycobacterium tuberculosis (Mtb). The clinical trial candidate telacebec (B1166443) (Q203) belongs to this chemical class. nih.gov
The discovery of IPAs as QcrB inhibitors stemmed from high-throughput screening campaigns, which identified initial hits with promising activity (MIC in the range of 0.03 to 5 µM against Mtb strains). rsc.orgplos.orgnih.gov Subsequent SAR studies on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core led to significant improvements in potency. rsc.org Key SAR findings include:
The N-benzylcarboxamide at the 3-position was found to be crucial for potent activity. nih.gov
Exploration of substituents at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring led to compounds with improved potency; for example, a 2-ethyl-6-chloro substituted ring significantly enhanced activity. nih.gov
The addition of bulky and lipophilic biaryl ethers to the amide side chain resulted in compounds with nanomolar potency. rsc.org
This optimization work produced compounds with impressive in vitro activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb, with MIC₉₀ values as low as ≤0.006 μM. rsc.orgnih.gov
| Compound Series | Target | Key SAR Features | Reported Potency (MIC) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Amides (IPAs) | QcrB | Bulky, lipophilic biaryl ethers | ≤0.006 μM (MIC₉₀ against Mtb) |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 4-Br on phenoxy ring | 0.069–0.174 μM (MIC₉₀ against DS-Mtb) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | QcrB (presumed) | Varied amide substituents | 0.07–2.2 μM (MIC₉₀ against MDR-Mtb) |
Antibacterial Activity Against Specific Strains (In Vitro Minimum Inhibition Concentration)
The imidazo[1,2-a]pyridine scaffold is a foundational structure for developing novel antibacterial agents. researchgate.net Specific research has been conducted on 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives, which have demonstrated notable antibacterial effects against a panel of bacterial strains. najah.edu
In one study, a series of these derivatives were synthesized and evaluated for their in vitro antibacterial activity. The SAR analysis indicated that substitutions at the C-2 position of the 3-amino-6-fluoroimidazo[1,2-a]pyridine core were critical for the observed activity. Compounds featuring 1-methylimidazole, p-trifluoromethylphenyl, or 3,5-dimethoxy-4-hydroxyphenyl groups at this position showed good antibacterial effects. najah.edu
The inhibitory activity was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Notably, some of the synthesized compounds exhibited greater potency than the standard antibiotic Gentamicin against specific strains. For example, compound 91 showed a lower MIC against Escherichia coli and Klebsiella pneumoniae than Gentamicin. Furthermore, compound 89 was found to kill E. coli and Staphylococcus epidermidis at lower concentrations than Gentamicin. najah.edu
| Compound | C-2 Substituent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|---|
| Compound 89 | p-trifluoromethylphenyl | E. coli | 31.25 | 62.5 |
| S. epidermidis | 31.25 | 62.5 | ||
| Compound 91 | 1-methylimidazole | E. coli | 15.625 | > 500 |
| K. pneumoniae | 31.25 | 125 | ||
| Gentamicin (Standard) | N/A | E. coli | 31.25 | 125 |
| S. epidermidis | 125 | 250 |
Antiviral Activities (In Vitro Studies)
The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in the development of antiviral agents, forming the basis for compounds with a broad spectrum of activity. nih.govbenthamscience.com Research has demonstrated the efficacy of derivatives of this scaffold against various viruses, although specific studies focusing solely on the 3-chloro-6-fluoro substitution are limited.
In a related context, derivatives of the structurally similar imidazo[1,2-a]pyrimidine (B1208166) scaffold have been investigated as potential inhibitors of SARS-CoV-2. In silico studies on these compounds, designed as Schiff bases, showed promising binding affinities to key viral entry proteins, the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. The top-scoring compound exhibited remarkable calculated binding affinities of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein, suggesting potential as a viral entry inhibitor. nih.gov While these findings are on a related heterocycle, they highlight the potential of imidazo-fused systems in antiviral research. The broad pharmacological profile of imidazo[1,2-a]pyridines continues to make them an attractive starting point for the design of novel antiviral therapeutics. nih.gov
Advanced Applications of Imidazo 1,2 a Pyridine Derivatives in Chemical and Material Science Research
Role in Organometallic Chemistry
There is currently a lack of published research detailing the synthesis, characterization, or application of organometallic complexes involving 3-Chloro-6-fluoroimidazo[1,2-a]pyridine. The nitrogen atoms within the imidazo[1,2-a]pyridine (B132010) core provide potential coordination sites for metal centers, a property that has been exploited in other derivatives of this heterocycle. For instance, various imidazo[1,2-a]pyridine compounds have been used as ligands to form complexes with transition metals such as gold(III) nih.gov. These complexes are investigated for their catalytic and biological properties. However, specific studies on how the electronic effects of the chloro and fluoro substituents at the 3 and 6 positions of this compound would influence its coordination chemistry and the properties of any resulting organometallic complexes have not been reported.
Applications in Materials Science (e.g., Optoelectronic Properties, OLEDs)
Specific research on the optoelectronic properties and applications in materials science, such as in Organic Light-Emitting Diodes (OLEDs), for this compound has not been found in the existing scientific literature. The broader class of imidazo[1,2-a]pyridine derivatives is recognized for its fluorescent properties, making the core scaffold a subject of interest in the design of organic fluorophores nih.govresearchgate.netnih.gov. The emission characteristics of these compounds can be tuned by the introduction of different substituents. For example, the presence of a hydroxymethyl group has been shown to, in most cases, enhance fluorescence intensity nih.govresearchgate.netnih.gov. Conversely, electron-withdrawing groups like nitro substituents can quench fluorescence nih.gov. The influence of chloro and fluoro groups on the photophysical properties of the imidazo[1,2-a]pyridine scaffold is an area that warrants further investigation to determine the potential of compounds like this compound in optoelectronic applications.
Catalysis (e.g., Ligands in Metal-Catalyzed Oxidations)
There is no available research specifically documenting the use of this compound as a ligand in metal-catalyzed oxidations or other catalytic processes. Pyridine-containing molecules are widely used as ligands in homogeneous catalysis due to the coordinating ability of the nitrogen atom researchgate.net. The electronic and steric properties of substituents on the pyridine (B92270) and fused imidazole (B134444) ring can significantly impact the catalytic activity and selectivity of the corresponding metal complexes. While the imidazo[1,2-a]pyridine framework has been explored in the context of catalysis, for instance, in C-H functionalization reactions mdpi.com, the specific role of the 3-chloro-6-fluoro substituted variant as a ligand has not been reported.
Bioimaging and Chemosensing Probes (Non-Human Biological Systems)
Direct studies on the application of this compound in bioimaging and as chemosensing probes for non-human biological systems are not present in the current body of scientific literature. The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them attractive candidates for the development of fluorescent probes nih.govresearchgate.netnih.gov. For example, imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of mercury ions (Hg2+) and has been applied in cell imaging rsc.org. The fluorescence of such probes can be modulated by the binding of specific analytes. The specific fluorescent properties of this compound and its potential for chemosensing and bioimaging applications remain an unexplored area of research.
Future Research Directions and Perspectives on 3 Chloro 6 Fluoroimidazo 1,2 a Pyridine
Development of Novel and Sustainable Synthetic Routes
While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, future efforts must focus on developing more environmentally benign and efficient synthetic strategies. acs.orgrsc.org The principles of green chemistry are paramount in modern synthetic organic chemistry, and their application to the synthesis of 3-Chloro-6-fluoroimidazo[1,2-a]pyridine and its derivatives is a critical research frontier.
Future research should prioritize the development of synthetic routes that exhibit high atom economy, reduce waste, and avoid the use of hazardous reagents and solvents. Promising areas of investigation include:
Metal-Free Catalysis: Transition-metal catalysts, while effective, can lead to product contamination and pose environmental concerns. Research into metal-free synthetic protocols is a key objective. nih.govacs.org For instance, iodine-catalyzed approaches or catalyst-free condensations under mild conditions represent viable and sustainable alternatives. nih.govacs.org
Aqueous and Micellar Media: The use of water as a solvent is a cornerstone of green chemistry. Developing synthetic methods that proceed efficiently in aqueous media, potentially facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS) to create micelles, can drastically reduce the reliance on volatile organic compounds. acs.orgnih.gov
Photochemical Synthesis: Visible-light-induced C-H functionalization is an emerging green technology that allows for the direct introduction of functional groups onto the imidazo[1,2-a]pyridine core under mild conditions, often avoiding harsh reagents and high temperatures. nih.govmdpi.com
| Synthetic Strategy | Key Advantages | Challenges for this compound | References |
|---|---|---|---|
| Classical Condensation (e.g., with α-haloketones) | Well-established, reliable | Often requires harsh conditions, may produce significant waste | rsc.org |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | High atom economy, one-pot procedure, structural diversity | Requires optimization for specific halogenated substrates | nih.govmdpi.com |
| Metal-Free Catalysis | Avoids metal contamination, environmentally friendly | May require specific activators or longer reaction times | nih.govacs.org |
| Aqueous Micellar Media | "Green" solvent (water), reduced use of organic solvents | Substrate solubility can be a limiting factor | acs.org |
| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Requires specialized equipment and photocatalysts | nih.govmdpi.com |
Advanced Computational Methodologies for Predictive Design
The integration of computational chemistry into the drug discovery and materials science workflow can significantly accelerate the design and optimization of novel derivatives of this compound. In silico techniques allow for the prediction of molecular properties, binding affinities, and reaction outcomes, thereby reducing the time and cost associated with experimental synthesis and screening.
Future research should leverage a range of computational tools for the predictive design of molecules based on this scaffold:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) of this compound and its derivatives. nih.gov This information is crucial for understanding the molecule's reactivity and its potential for non-covalent interactions with biological targets.
Molecular Docking: To explore the potential of these compounds as therapeutic agents, molecular docking studies can simulate their binding modes within the active sites of target proteins. nih.gov This allows for the rational design of derivatives with improved potency and selectivity. For example, derivatives have been designed as potential inhibitors of targets like PI3K/mTOR. acs.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically modifying the structure of this compound and correlating these changes with biological activity, SAR and QSAR models can be developed. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. nih.gov
| Computational Method | Primary Application | Predicted Properties | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis | FMO energies, MEP, reactivity indices | nih.gov |
| Molecular Docking | Binding mode prediction | Binding affinity, protein-ligand interactions | nih.gov |
| QSAR | Predictive modeling of biological activity | IC50 values, inhibitory activity | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and interactions | Bond critical points, non-covalent interactions | nih.gov |
Exploration of Untapped Research Avenues for Specific Halogenated Derivatives
The presence of both chlorine at the 3-position and fluorine at the 6-position provides a unique platform for further chemical modification and exploration. The C-Cl bond, in particular, serves as a versatile synthetic handle for introducing new functional groups via cross-coupling reactions.
Future research should focus on several untapped avenues to expand the chemical space and potential applications of derivatives:
Cross-Coupling Reactions: The chlorine atom at the C-3 position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.org This would allow for the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively, leading to the creation of large libraries of novel compounds for biological screening.
C-H Functionalization: While the C-3 position is chlorinated, other positions on the imidazo[1,2-a]pyridine ring possess C-H bonds that could be selectively functionalized. nih.gov Developing regioselective C-H activation methods would provide an alternative and atom-economical route to introduce new substituents without pre-functionalization. Recent advances in visible-light photoredox catalysis have shown promise for the C-H functionalization of imidazo[1,2-a]pyridines, including trifluoromethylation and aminomethylation. nih.govmdpi.com
Synthesis of Other Dihalogenated Isomers: A systematic investigation into the synthesis and properties of other dihalogenated isomers (e.g., containing bromine or iodine at various positions) would provide valuable SAR data. Transition-metal-free methods for regioselective halogenation using sources like sodium chlorite (B76162) or bromite (B1237846) present an efficient route to such derivatives. rsc.org
Exploration of Novel Biological Targets: While imidazo[1,2-a]pyridines are known for a broad spectrum of biological activities, including anticancer and antiviral properties, the specific potential of 3-chloro-6-fluoro derivatives remains largely unexplored. rsc.orgnih.gov Future work should involve screening these compounds against a diverse panel of biological targets, such as kinases (e.g., CLK1), proteases, and receptors, to identify novel therapeutic applications. nih.gov The scaffold has also been investigated for activity against melanoma and as covalent inhibitors. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
